6-Azabicyclo(3.2.1)octane, 6-cyclopropylmethyl-1-(m-hydroxyphenyl)-7-methyl-, hydrochloride
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Overview
Description
6-Azabicyclo(321)octane, 6-cyclopropylmethyl-1-(m-hydroxyphenyl)-7-methyl-, hydrochloride is a complex organic compound It belongs to the class of bicyclic compounds, which are characterized by two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo(3.2.1)octane derivatives typically involves multiple steps, including cyclization reactions, functional group modifications, and purification processes. Specific synthetic routes and reaction conditions would depend on the desired substituents and the starting materials used.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Azabicyclo(32
Chemistry: Used as intermediates in organic synthesis.
Biology: Investigated for their biological activity and potential as enzyme inhibitors.
Medicine: Explored for their potential therapeutic effects, including as analgesics or anti-inflammatory agents.
Industry: Utilized in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Azabicyclo(3.2.1)octane derivatives would depend on their specific biological targets. These compounds may interact with enzymes, receptors, or other proteins, leading to various physiological effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Azabicyclo(3.2.1)octane derivatives: Other compounds with similar bicyclic structures.
Cyclopropylmethyl derivatives: Compounds containing the cyclopropylmethyl group.
Phenyl derivatives: Compounds with phenyl groups attached to the bicyclic structure.
Uniqueness
The uniqueness of 6-Azabicyclo(3.2.1)octane, 6-cyclopropylmethyl-1-(m-hydroxyphenyl)-7-methyl-, hydrochloride lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
56231-98-2 |
---|---|
Molecular Formula |
C18H26ClNO |
Molecular Weight |
307.9 g/mol |
IUPAC Name |
3-[6-(cyclopropylmethyl)-7-methyl-6-azoniabicyclo[3.2.1]octan-1-yl]phenol;chloride |
InChI |
InChI=1S/C18H25NO.ClH/c1-13-18(15-4-2-6-17(20)10-15)9-3-5-16(11-18)19(13)12-14-7-8-14;/h2,4,6,10,13-14,16,20H,3,5,7-9,11-12H2,1H3;1H |
InChI Key |
BLOXCOPNFWBEPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCCC(C2)[NH+]1CC3CC3)C4=CC(=CC=C4)O.[Cl-] |
Origin of Product |
United States |
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